5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

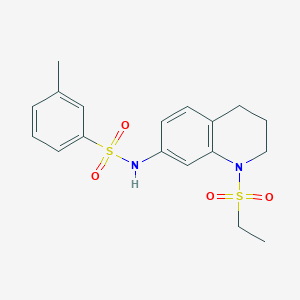

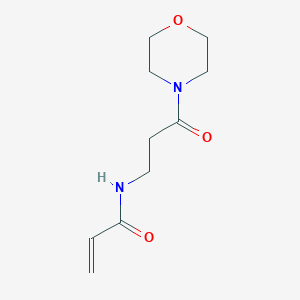

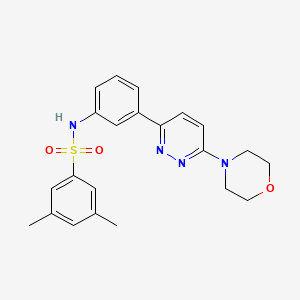

5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is an organic intermediate . It is a derivative of 1,8-naphthyridine, which has antibacterial properties related to the fluoroquinolones . This compound can be used to prepare (E)-3-(5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylic acid . It acts as a Fab I inhibitor and has antibacterial activity, making it useful for treating bacterial infections in mammals, especially humans .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydro-1,8-naphthyridine can be achieved by reducing 1,8-naphthyridine with hydrogen . Another method involves the catalytic reduction of 1,8-naphthyridine with palladium on charcoal in ethanol, which yields the corresponding 1,2,3,4-tetrahydro-derivatives .Molecular Structure Analysis

The molecular weight of 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is 168.63 . Its IUPAC name is 5-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine and its InChI code is 1S/C8H9ClN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11) .Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, which are similar to 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine, has been studied extensively . These compounds react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical And Chemical Properties Analysis

5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is a powder . It should be stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Optical Applications

The electronic structure of 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine makes it suitable for optical applications. It can be used in the development of fluorescent probes and materials with unique photophysical properties.

Each of these applications leverages the unique chemical structure of 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine, demonstrating its versatility and importance in scientific research .

Mecanismo De Acción

While the exact mechanism of action for 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine is not explicitly mentioned in the search results, it is known that this compound acts as a Fab I inhibitor . Fab I is an enzyme involved in fatty acid synthesis in bacteria, and its inhibition can lead to antibacterial effects.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Direcciones Futuras

The future directions for 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine could involve further exploration of its antibacterial properties and potential applications in treating bacterial infections . Additionally, the development of more eco-friendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines, including 5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine, is an area of ongoing research .

Propiedades

IUPAC Name |

5-chloro-1,2,3,4-tetrahydro-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h3,5H,1-2,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWCZXDPDAMGQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CN=C2NC1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1,2,3,4-tetrahydro-1,8-naphthyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-1-[(E)-2-phenylethenyl]sulfonyl-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2939151.png)

![N'-[(Z)-phenylmethylidene]-2-(1H-pyrrol-1-yl)benzenecarbohydrazide](/img/structure/B2939152.png)

![4,7,8-Trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2939159.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2939165.png)